

3,3-Bis(chloromethyl)oxetane: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Bis(chloromethyl)oxetane

Cat. No.: B146354

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for **3,3-Bis(chloromethyl)oxetane** (BCMO), a key intermediate in various chemical syntheses, including the production of energetic polymers like poly(bis(azidomethyl)oxetane) (PolyBAMO). Given its hazardous properties, a thorough understanding of its toxicology, proper handling procedures, and emergency response is critical for personnel in research and development environments.

Chemical and Physical Properties

Proper handling and storage protocols are informed by the physical and chemical properties of a substance. The following table summarizes the key properties of **3,3-Bis(chloromethyl)oxetane**.

Property	Value	Reference
Molecular Formula	$C_5H_8Cl_2O$	[1] [2]
Molecular Weight	155.02 g/mol	[1] [3]
CAS Number	78-71-7	[1] [2]
Appearance	Black or olive green solid/liquid	[3] [4]
Melting Point	18.7 - 18.9 °C (66.0 °F)	[3] [4]
Boiling Point	95 °C (203 °F) at 27 mmHg; 198 - 208.9 °C at 760 mmHg	[3] [4] [5]
Density	1.236 - 1.295 g/cm³ at 25 °C	[3] [4]
Flash Point	114 - 115.8 °C	[4]
Refractive Index	n _{20/D} 1.486	[5]
Reactivity	No rapid reaction with air or water. It is a chlorinated ether.	[1]

Toxicological Data and Hazard Classification

3,3-Bis(chloromethyl)oxetane is classified as a hazardous substance, and exposure can lead to adverse health effects. It is designated as an extremely hazardous substance in the United States.[\[3\]](#)

Hazard Classification	GHS Pictograms	Signal Word	Hazard Statements
Acute Toxicity - Oral (Category 4)	GHS07: Exclamation mark	Warning	H302: Harmful if swallowed
Acute Toxicity - Inhalation	GHS06: Toxic	Danger	H330: Fatal if inhaled
Skin Corrosion/Irritation	GHS07: Exclamation mark	Warning	H315: Causes skin irritation
Eye Damage/Irritation	GHS07: Exclamation mark	Warning	H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)	GHS07: Exclamation mark	Warning	H335: May cause respiratory irritation

Sources:[2][3][6]

Summary of Toxicological Effects:

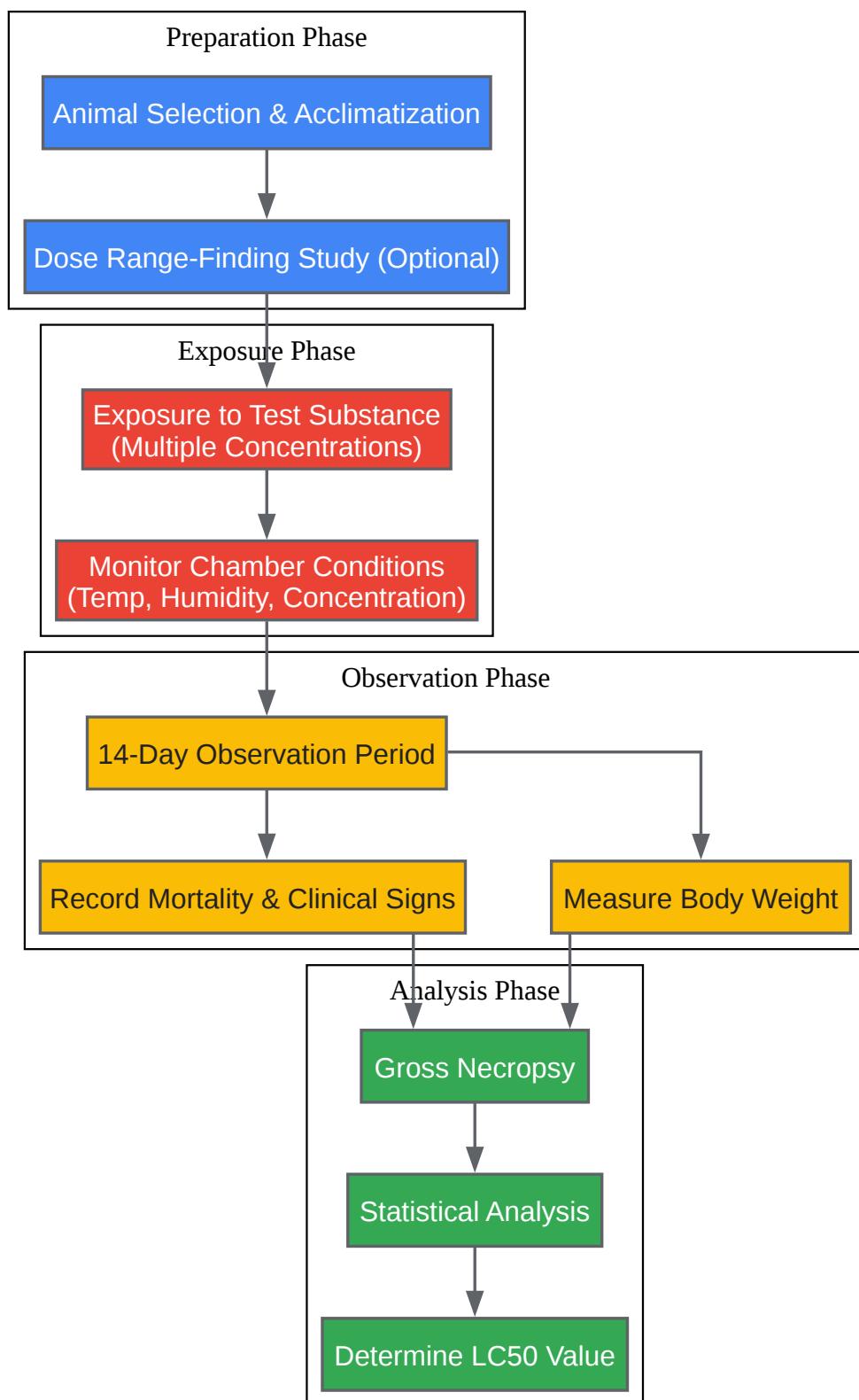
- **Acute Effects:** Signs of acute exposure may include headache, dizziness, weakness, and nausea.[1][7] Irritation to the eyes, skin, and respiratory tract is also a primary concern.[1][7] Ingestion can lead to irritation of the esophagus and gastrointestinal tract.[1][7] It is also a lacrimator, meaning it induces tearing.[1]
- **Chronic Effects:** Longer-term exposure may result in allergic hypersensitivity dermatitis or asthma-like symptoms, including bronchospasm and wheezing.[1][7]
- **Organ-Specific Toxicity:** The substance is a potential nephrotoxin, indicating a risk of kidney damage in occupational settings.[1][3] It is also identified as a neurotoxin affecting the central nervous system.[1]

Quantitative Toxicity Data:

Test	Species	Route	Value	Reference
LC50	Mouse	Inhalation	200 mg/m ³ / 2 hours	[1]

Experimental Protocols

Acute Inhalation Toxicity (LC50) - Representative Protocol (Based on OECD Guideline 403)


While the specific experimental report for the LC50 value of **3,3-Bis(chloromethyl)oxetane** is not publicly available, the methodology would have followed a standardized protocol similar to the OECD Guideline 403 for Acute Inhalation Toxicity.[\[1\]](#)[\[6\]](#)[\[7\]](#) This guideline aims to determine the health hazards associated with a single, short-term exposure to a substance via inhalation.[\[3\]](#)

Objective: To determine the median lethal concentration (LC50) of a test substance that causes mortality in 50% of the test animals after a specified exposure duration.[\[3\]](#)

Methodology:

- Animal Selection: Healthy, young adult laboratory-bred animals, typically rats or mice (in this case, mice), are used.[\[2\]](#)[\[7\]](#) Animals are acclimatized to laboratory conditions for at least five days before the study.[\[2\]](#)
- Exposure Groups: At least three concentration levels of the test substance are used, with a sufficient number of animals in each group (typically 5-10 per sex) to allow for statistical analysis.[\[2\]](#)[\[7\]](#)
- Exposure System: Animals are exposed to the test substance in a dynamic inhalation exposure chamber, which ensures a stable and uniform concentration of the test article in the air.[\[3\]](#) The exposure can be "whole-body" or "nose-only."[\[2\]](#)
- Exposure Duration: A standard exposure duration is typically 4 hours.[\[1\]](#)[\[7\]](#) The cited LC50 for BCMO specifies a 2-hour exposure.

- Monitoring During Exposure: Key parameters such as airflow, temperature (maintained at $22\pm3^{\circ}\text{C}$), and humidity (30-70%) are continuously monitored.[2] The actual concentration of the test substance in the breathing zone of the animals is measured.[2]
- Post-Exposure Observation: Following exposure, the animals are observed for a period of at least 14 days.[1][7]
- Data Collection: Observations include mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and nervous system), and body weight changes.[3][7]
- Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and a gross necropsy is performed to identify any pathological changes.[1][7]
- Data Analysis: The LC50 value and its confidence limits are calculated using appropriate statistical methods.

[Click to download full resolution via product page](#)*Workflow for Acute Inhalation Toxicity Study (OECD 403).*

Synthesis of 3,3-Bis(chloromethyl)oxetane

A common laboratory and industrial synthesis method involves the cyclization of pentaerythritol trichlorohydrin using a non-organic base like sodium hydroxide.^[5] Another patented method describes the thermolysis of the cyclic sulfurous acid ester of pentaerythritol dichlorohydrin.^[4]

Safe Handling and Personal Protective Equipment (PPE)

Due to its toxicity, strict adherence to safety protocols is mandatory when handling **3,3-Bis(chloromethyl)oxetane**.

Engineering Controls:

- Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.^[6]
- Ensure that an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

- Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.^[6]
- Skin Protection: Use chemical-impermeable gloves (e.g., butyl rubber, Viton®). Always inspect gloves for integrity before use.^[6] A lab coat or chemical-resistant apron is required. For tasks with a high risk of splashing, impervious clothing should be worn.^[6]
- Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.^[6]

Handling Procedures:

- Avoid contact with skin, eyes, and clothing.^[6]
- Do not breathe vapors or mists.^[6]
- Wash hands thoroughly after handling.^[6]

- Do not eat, drink, or smoke in the work area.[6]
- Use non-sparking tools to prevent ignition sources.[6]

Storage and Disposal

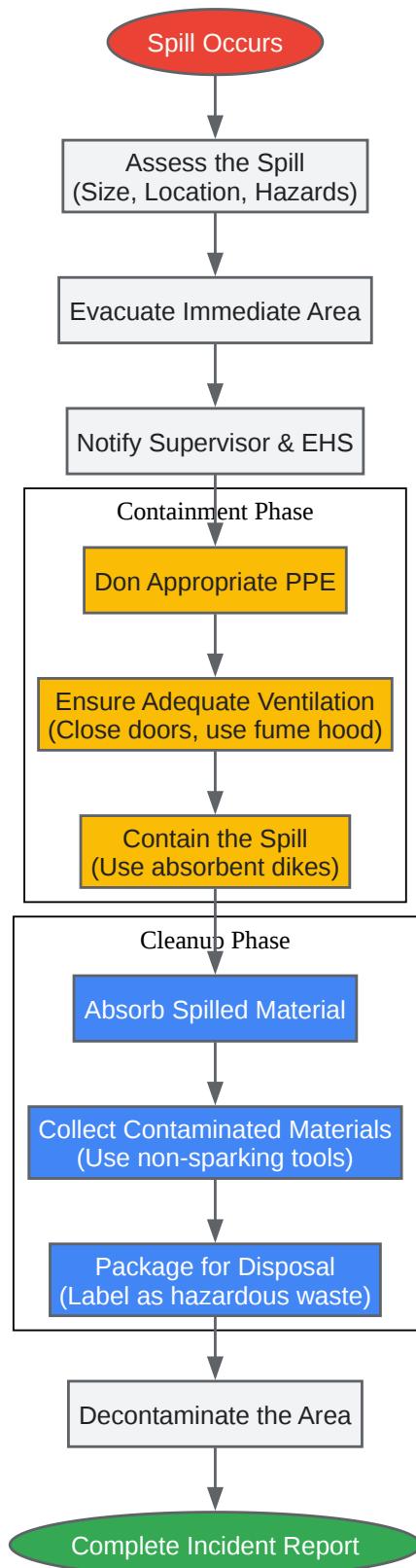
Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
- Keep away from incompatible materials and foodstuff containers.[6]

Disposal:

- Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[6]

Emergency Procedures


First Aid Measures

Immediate medical attention is crucial in the event of exposure.

Exposure Route	First Aid Procedure
Inhalation	Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration (do not use mouth-to-mouth resuscitation). Seek immediate medical attention.[6]
Skin Contact	Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6][7]
Eye Contact	Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]
Ingestion	Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]

Accidental Release Measures

A prompt and well-coordinated response is necessary to mitigate the risks associated with a spill.

[Click to download full resolution via product page](#)

Logical workflow for responding to a chemical spill.

Personal Precautions:

- Evacuate personnel to a safe area, upwind of the spill.[6]
- Ensure adequate ventilation and remove all sources of ignition.[6]
- Wear appropriate personal protective equipment (PPE) as described in Section 4.[6]

Environmental Precautions:

- Prevent the chemical from entering drains, sewers, or waterways.[6]

Methods for Cleaning Up:

- For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
- Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[6]
- Clean the spill area thoroughly with a suitable decontaminating agent.

Conclusion

3,3-Bis(chloromethyl)oxetane is a valuable chemical intermediate with significant associated hazards. A comprehensive understanding and strict implementation of the safety and handling procedures outlined in this guide are essential to minimize risk and ensure a safe working environment for all laboratory personnel. Always consult the most current Safety Data Sheet (SDS) for this chemical before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 4. GB1112496A - Process for the preparation of 3,3-bis(chloromethyl)-oxetane - Google Patents [patents.google.com]
- 5. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]
- 6. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 7. eurolab.net [eurolab.net]
- To cite this document: BenchChem. [3,3-Bis(chloromethyl)oxetane: A Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146354#3-3-bis-chloromethyl-oxetane-safety-and-handling-precautions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com